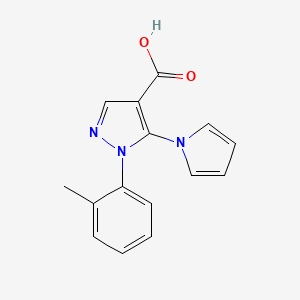

1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-6-2-3-7-13(11)18-14(17-8-4-5-9-17)12(10-16-18)15(19)20/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFVKFUENWFHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

Trichloromethyl enones : These are α,β-unsaturated ketones bearing a trichloromethyl group at the β-position. They serve as electrophilic partners for hydrazine addition and subsequent pyrazole ring formation.

Hydrazine derivatives : Both free hydrazines and hydrazine hydrochloride salts are used. For example, phenylhydrazine hydrochloride tends to favor 1,3-regioisomers, while free phenylhydrazine favors 1,5-regioisomers.

Solvents : Methanol is preferred due to its ability to dissolve hydrazines and promote methanolysis of the trichloromethyl group, facilitating carboxyalkyl substitution.

Reaction Conditions

The reaction is typically performed at room temperature or under reflux in methanol.

The hydrazine reagent is added to the trichloromethyl enone solution, and the mixture is stirred for several hours (commonly 4 to 16 hours) until complete consumption of the enone is observed.

The trichloromethyl group undergoes methanolysis, converting into a carboxymethyl ester intermediate, which can be further hydrolyzed to the carboxylic acid if desired.

Regioselectivity Control

Using hydrazine hydrochloride salts leads predominantly to the 1,3-regioisomer (pyrazole substitution at N1 and C3 positions), with ratios up to 97:3.

Using free hydrazines favors the 1,5-regioisomer (substitution at N1 and C5 positions), with ratios around 86:14.

This selectivity is attributed to the different nucleophilicity and reaction pathways of the hydrazine forms.

Example: Synthesis of 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Starting from a trichloromethyl enone bearing a 2-methylphenyl substituent, reaction with 1H-pyrrol-1-yl hydrazine hydrochloride in methanol under reflux yields the 1,3-regioisomer with high selectivity.

The product is isolated by column chromatography with yields typically between 41% and 88%, depending on substituents.

The carboxylic acid functionality is obtained after hydrolysis of the ester intermediate.

Data Table: Regioselectivity and Yield Example

| Entry | Hydrazine Form | Equiv. | Time (h) | Enone Conversion (%) | 1,3-Regioisomer (%) | 1,5-Regioisomer (%) | Isolated Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine HCl | 1.2 | 16 | 100 | 97 | 3 | 85 |

| 2 | Free Phenylhydrazine | 1.2 | 16 | 100 | 14 | 86 | 80 |

| 3 | 1H-Pyrrol-1-yl hydrazine HCl (2-methylphenyl enone) | 1.2 | 16 | 100 | 81 | 19 | 70 |

Note: Data adapted from regioselective pyrazole synthesis studies.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific details regarding the applications of the compound "1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid." However, based on the search results, some general information and potential applications can be inferred:

General Information

- Compound Identification: "this compound" is a chemical compound with the identifier Y042-3124 at ChemDiv .

- Formula and Properties: The molecular formula is C15 H13 N3 O2, with a molecular weight of 267.28 . It is achiral and has a logP value of 3.6517 .

- Availability: This compound is available for purchase from chemical suppliers like ChemDiv and Parchem .

Potential Applications (Inferred from related compounds and moieties)

Given that the search results do not provide direct applications of the specified compound, potential applications may be inferred based on the properties of its constituent moieties, pyrazole and pyrrole, as well as the general therapeutic potential of pyrazole-containing compounds:

- Pyrazole Derivatives: Pyrazole is a heterocyclic moiety with a wide range of therapeutic applications, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic activities .

- Anticonvulsant Activity: Thiazole derivatives have displayed anticonvulsant properties .

- Anticancer Agents: Certain pyrazole-containing compounds have demonstrated anticancer potential against various cancer cell lines .

- Anti-inflammatory Agents: Pyrazole biomolecules have demonstrated to be anti-inflammatory .

- Building Block in Synthesis: It can be used as a building block for synthesizing more complex molecules with desired biological activities .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Observations :

Functional Group Modifications on the Pyrazole Core

Key Observations :

- Positional Isomerism : Substitutions at position 3 (vs. 5) significantly alter steric and electronic profiles, impacting target selectivity .

Biological Activity

Overview

1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its molecular formula is , and it has been synthesized through various organic reactions involving hydrazine and pyrrole derivatives . This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Core : This is achieved through cyclization reactions using hydrazine and 1,3-diketones under acidic or basic conditions.

- Attachment of the Pyrrole Group : Electrophilic substitution reactions are employed, often under controlled temperature conditions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:

The compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. This modulation can lead to apoptosis in cancer cells, making it a valuable candidate for drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown promising results against various bacterial strains. The following table presents findings from antimicrobial assays:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. mirabilis | 12 | |

| B. subtilis | 14 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant bacteria.

Case Studies

Several case studies have explored the biological applications of pyrazole derivatives similar to this compound:

- Study on Anticancer Properties : A study involving a series of pyrazole derivatives demonstrated that modifications in the structure significantly influenced their cytotoxicity against various cancer cell lines, supporting the need for further structural optimization .

- Antimicrobial Screening : Another research effort focused on synthesizing thiazole-pyrazole derivatives found that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of pyrazole-based compounds in drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Adapting this approach, the target compound could be synthesized by introducing 2-methylphenyl and pyrrole substituents during cyclization. Purification often employs flash column chromatography or preparative HPLC to achieve >95% purity, as seen in analogous pyrazole-carboxylic acid syntheses .

Q. How can the purity and structural integrity of the compound be validated?

Key techniques include:

- LC-MS : Confirms molecular weight and purity (>95% by UV detection) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., pyrrole protons at δ 6.2–6.8 ppm, pyrazole carbons at δ 140–160 ppm) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (DMF, DCM) with mild bases (K₂CO₃) facilitate nucleophilic substitutions in pyrazole derivatives . Elevated temperatures (80–120°C) and microwave-assisted methods can accelerate cyclization . For ester hydrolysis, NaOH/EtOH or LiOH/H₂O under reflux are effective .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or physicochemical properties?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrole or pyrazole positions can modulate electronic properties and binding affinity .

- Fragment-based design : Deconstructing the core into fragments (e.g., Keap1 inhibitors) allows SAR studies via modular synthesis of sulfonamide or cyclopropyl derivatives .

Q. What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Q. How do conflicting spectroscopic data (e.g., NMR vs. LC-MS) inform structural reassessment?

Discrepancies may arise from tautomerism (pyrazole NH/COOH proton exchange) or residual solvents. Strategies include:

Q. What computational methods support the prediction of this compound’s reactivity or binding modes?

Q. How can in vitro assays evaluate the compound’s biological activity?

- Kinase inhibition : Use TR-FRET assays to measure IC₅₀ values against targets like Factor Xa .

- Cellular permeability : Caco-2 monolayer models assess passive diffusion and efflux ratios .

Q. What strategies mitigate poor aqueous solubility in pharmacological studies?

- Salt formation : Convert the carboxylic acid to sodium or lysine salts .

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo .

Q. How are metabolic stability and toxicity profiles assessed during preclinical development?

- Microsomal stability assays : Use human liver microsomes to measure t₁/₂ and identify CYP450-mediated oxidation .

- AMES testing : Screen for mutagenicity using Salmonella typhimurium strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.